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Compound of Interest

Compound Name: Ibuzatrelvir

Cat. No.: B12373962 Get Quote

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ibuzatrelvir

Introduction
Ibuzatrelvir (also known as PF-07817883) is an investigational, second-generation oral

antiviral drug developed by Pfizer for the treatment of COVID-19.[1] It is a potent inhibitor of the

SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme

crucial for viral replication.[2][3] As a successor to nirmatrelvir, the active component in

Paxlovid, ibuzatrelvir is designed with improved metabolic stability, which allows for its

administration as a single agent without the need for a pharmacokinetic booster like ritonavir.[4]

[5] This key advantage minimizes the risk of drug-drug interactions, a notable concern with

Paxlovid.[6] Ibuzatrelvir has demonstrated broad-spectrum antiviral activity against

coronaviruses in preclinical studies and has undergone clinical trials to evaluate its efficacy and

safety.[1][2]

Chemical Structure
Ibuzatrelvir is a small molecule with the chemical formula C21H30F3N5O5 and a molecular

weight of 489.49 g/mol .[3][7] Its systematic IUPAC name is methyl N-[(2S)-1-[(2S,4R)-2-

[[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]carbamoyl]-4-(trifluoromethyl)pyrrolidin-1-

yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate.[7] The structure incorporates a nitrile warhead,

which is key to its mechanism of action, allowing it to covalently bind to the active site of the

viral protease.[5]
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Table 1: Physicochemical Properties of Ibuzatrelvir

Property Value Source

Molecular Formula C21H30F3N5O5 [7]

Molecular Weight 489.49 g/mol [3]

CAS Number 2755812-39-4 [3]

InChI Key
WGNWEPPRWQKSKI-

AIEDFZFUSA-N
[1]

Mechanism of Action
Ibuzatrelvir functions as a reversible covalent inhibitor of the SARS-CoV-2 main protease

(Mpro).[1] This viral enzyme is essential for the cleavage of polyproteins into functional proteins

required for viral replication.[5] The nitrile group in ibuzatrelvir's structure acts as an

electrophilic "warhead" that is attacked by the thiol group of the cysteine residue (Cys145) in

the Mpro active site.[1][5] This forms a thioimidate adduct, effectively blocking the enzyme's

activity and halting the viral life cycle.[5]
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Caption: Mechanism of action of Ibuzatrelvir in inhibiting SARS-CoV-2 replication.
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Synthesis Pathway
The synthesis of ibuzatrelvir can be achieved through a convergent route using solution-

phase peptide coupling methods.[4] This approach involves the assembly of a tripeptide from

key building blocks. The synthesis prioritizes the late-stage introduction of the more complex

and costly trifluoromethyl proline residue to maximize efficiency.[8]

The general synthetic strategy is as follows:

Coupling of tert-butyl glycine and trifluoromethyl proline residues.

Deprotection of the proline C-terminal methyl ester.

Coupling of the resulting free dipeptide acid with a cyclic glutamine nitrile derivative to form

the final tripeptide structure of ibuzatrelvir.

tert-butyl glycine (5)

Peptide Coupling

trifluoromethyl proline (4)

Dipeptide methyl ester (6) Deprotection Free dipeptide acid (7)

Peptide Coupling

Cyclic glutamine nitrile (8)

Ibuzatrelvir
(diastereomeric mixture) Reverse-Phase HPLC Ibuzatrelvir (1)

(active diastereomer)

Click to download full resolution via product page

Caption: Convergent synthetic pathway for Ibuzatrelvir.

Experimental Protocols
Synthesis of Ibuzatrelvir (1)

The synthesis of ibuzatrelvir is accomplished through a multi-step process involving peptide

couplings and a final purification step.[4]
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Dipeptide Formation: The synthesis begins with the coupling of tert-butyl glycine (5) and

trifluoromethyl proline (4) to form the dipeptide methyl ester (6).[4] This reaction is a standard

peptide coupling, likely utilizing common coupling reagents such as HATU or EDC/HOBt in

an appropriate solvent like dichloromethane or dimethylformamide.

Deprotection: The methyl ester of the dipeptide (6) is then deprotected to yield the free

dipeptide acid (7).[4] This is typically achieved through saponification using a base like

lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent such as

methanol or THF.

Final Peptide Coupling: The free dipeptide acid (7) is subsequently coupled with the cyclic

glutamine nitrile (8) to form the crude ibuzatrelvir product as a mixture of diastereomers.[4]

This is another standard peptide coupling reaction.

Purification: The final diastereomeric mixture is separated using reverse-phase high-

performance liquid chromatography (HPLC) to isolate the active diastereomer of ibuzatrelvir
(1).[4]

Characterization

The identity and stereochemical purity of the final product and intermediates can be confirmed

through various analytical techniques including:

NMR Spectroscopy: 1H and 19F NMR analyses are used to confirm the structure and to

study the conformational isomers (cis and trans isomers of the proline amide bond).[4]

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) analysis of

derivatized acidic hydrolysis products can be used to confirm the identity and stereochemical

purity of each amino acid residue.[4]

Quantitative Data
Ibuzatrelvir has shown potent inhibitory activity against the main proteases of several

coronaviruses.

Table 2: In Vitro Inhibitory Activity of Ibuzatrelvir
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Target Protease IC50 (nM) Source

SARS-CoV-1 Mpro 18 [2]

MERS-CoV Mpro 930 [2]

Conclusion
Ibuzatrelvir represents a significant advancement in the development of oral antiviral therapies

for COVID-19. Its chemical structure is optimized for potent inhibition of the SARS-CoV-2 main

protease and for improved metabolic stability, which obviates the need for a boosting agent.

The convergent synthesis pathway allows for the efficient production of this complex molecule.

Preclinical data on its inhibitory activity are promising, and ongoing clinical trials will further

elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12373962#ibuzatrelvir-chemical-structure-and-
synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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